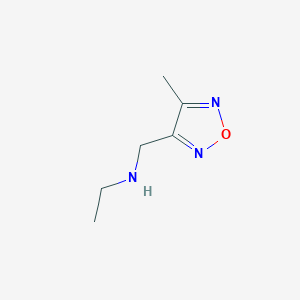
ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate” is a chemical compound with the linear formula C16H16N2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The pyran ring in this compound adopts a twisted boat conformation .
Molecular Structure Analysis
In the molecular structure of this compound, the pyran ring adopts a twisted boat conformation . The tolyl rings and carboxylate group are attached to the pyran ring with specific torsion angles . The ethyl group is disordered over two orientations .
Wissenschaftliche Forschungsanwendungen
Theoretical Characterization and Supra-Molecular Assemblies
Ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate has been theoretically characterized using Density Functional Theory (DFT) calculations. A study by Chowhan et al. (2020) focused on analyzing the supra-molecular assemblies formed in the solid state of this compound, revealing significant polarization due to electron withdrawing (CN) and electron donating (NH2) groups. The study highlights unconventional π–hole interactions involving the compound’s double bonds, contributing to its molecular structure and potential applications in material science (Chowhan et al., 2020).
Synthesis and Structural Studies
Ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate has been synthesized and studied for its structural properties. Nesterov et al. (2001) described the crystal structures of similar pyran compounds, emphasizing their boat conformations and intermolecular hydrogen bonding. These structural studies are crucial for understanding the compound's physical characteristics and potential applications in material chemistry (Nesterov & Viltchinskaia, 2001).
Ultrasound-Assisted Synthesis and Applications
The compound's synthesis has been explored using ultrasound-assisted methods. A study by Kumbhani et al. (2022) demonstrated the synthesis of a series of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives using an ultrasound-assisted one-pot multi-component reaction. This method's advantages include the use of simple chemicals, reduced reaction time, and high yields, making it an efficient approach for synthesizing this compound for various applications (Kumbhani et al., 2022).
Multifunctional Synthetic Protocol and Catalytic Applications
A multifunctional synthetic protocol for this compound was developed by Kumar et al. (2014), using K2CO3 as a catalyst under water solvent. The study emphasizes the high yield and ease of synthesis, which could be relevant for industrial applications requiring large-scale production of the compound. The study provides insights into the catalytic processes and their potential applications in organic synthesis (Kumar et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-4-21-17(20)14-11(3)22-16(19)13(9-18)15(14)12-8-6-5-7-10(12)2/h5-8,15H,4,19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNDCGLZMWQZMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2C)C#N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2379438.png)



![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)


![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)
![4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2379447.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)
![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2379452.png)
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2379456.png)
![4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2379459.png)